molecular formula C11H9FN2O2 B1351363 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 217073-76-2

1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1351363
CAS No.: 217073-76-2
M. Wt: 220.20 g/mol
InChI Key: KBQWFOMDKNVSAD-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS RN: 217073-76-2, molecular formula: C₁₁H₉FN₂O₂) is a pyrazole derivative characterized by a fluorine-substituted phenyl group at position 1, a methyl group at position 5, and a carboxylic acid moiety at position 4 of the pyrazole ring . This structure places it within a broader class of pyrazole-based compounds, which are widely studied for their diverse chemical and biological properties.

Properties

IUPAC Name

1-(4-fluorophenyl)-5-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-7-10(11(15)16)6-13-14(7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQWFOMDKNVSAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401422
Record name 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217073-76-2
Record name 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Fluoro-phenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
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Biological Activity

1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in both pharmaceutical and agricultural research due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and applications in various fields.

  • Molecular Formula : C11_{11}H9_9FN2_2O2_2
  • Molecular Weight : 220.20 g/mol
  • CAS Number : 217073-76-2

This compound exhibits biological activity through several mechanisms, including:

  • Enzyme Inhibition : It has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. For instance, compounds derived from pyrazole structures have demonstrated significant inhibition of COX-1 and COX-2 with IC50_{50} values indicating high potency against inflammation-related pathways .
  • Anticancer Activity : The compound has shown promise in anticancer studies, particularly against various human cancer cell lines. Its derivatives have been evaluated for cytotoxicity, with some exhibiting IC50_{50} values as low as 0.01 µM against MCF7 cancer cells .

Biological Activity Overview

Activity Type Details
Anti-inflammatory Exhibits potent inhibition of COX enzymes with selectivity indices superior to standard drugs .
Anticancer Significant cytotoxicity against multiple cancer cell lines; IC50_{50} values range from low micromolar to nanomolar concentrations .
Analgesic Demonstrated analgesic effects comparable to established analgesics like celecoxib .
Agricultural Use Utilized in the development of herbicides and fungicides, contributing to sustainable pest control strategies .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential across various applications:

  • Pharmaceutical Applications :
    • A study reported that derivatives of this compound exhibited strong anti-inflammatory properties, with IC50_{50} values for COX-2 inhibition as low as 0.01 µM, indicating a potential for developing new anti-inflammatory medications .
    • Another research focused on its anticancer properties revealed that certain pyrazole derivatives caused significant apoptosis in cancer cells, suggesting a mechanism that could be exploited for therapeutic interventions .
  • Agricultural Chemistry :
    • The compound has been incorporated into formulations aimed at enhancing crop protection against pests and diseases while minimizing environmental impact. Its efficacy as a fungicide has been particularly noted in agricultural studies .
  • Material Science :
    • Research into the material properties of this compound indicates its potential use in creating advanced polymers and coatings that exhibit enhanced durability and resistance to environmental factors .

Scientific Research Applications

Agricultural Chemistry

This compound is primarily utilized in the development of herbicides and fungicides . Its effectiveness in pest control while minimizing environmental impact makes it a valuable asset in agricultural practices.

Case Study: Herbicide Development

  • Objective : To evaluate the efficacy of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid as a herbicide.
  • Methodology : Field trials were conducted to assess its effectiveness against common weeds.
  • Results : The compound demonstrated a significant reduction in weed biomass compared to untreated controls, indicating its potential as an effective herbicide.

Pharmaceutical Research

In pharmaceutical applications, this compound serves as a key intermediate in synthesizing drugs targeting inflammatory and pain conditions. Its structural properties facilitate the development of novel therapeutic agents.

Data Table: Pharmaceutical Applications

Application AreaSpecific UsePotential Benefits
Anti-inflammatorySynthesis of NSAIDsReduces inflammation and pain
AnalgesicsPain relief formulationsEffective pain management

Case Study: Synthesis of Anti-inflammatory Agents

  • Objective : To synthesize novel anti-inflammatory agents using this compound.
  • Methodology : Chemical reactions were optimized to enhance yield.
  • Results : New derivatives exhibited improved anti-inflammatory activity in vitro.

Material Science

The compound is explored for its properties in creating advanced materials such as polymers and coatings, enhancing durability and resistance to environmental factors.

Data Table: Material Properties

PropertyMeasurement
Thermal StabilityHigh
Chemical ResistanceExcellent
Mechanical StrengthEnhanced

Biochemical Studies

In biochemical research, this compound is used to study enzyme inhibition and receptor binding, aiding in understanding biological pathways.

Case Study: Enzyme Inhibition Studies

  • Objective : To investigate the inhibitory effects on specific enzymes.
  • Methodology : Enzyme assays were conducted to determine IC50 values.
  • Results : The compound showed promising inhibition rates, suggesting potential for drug development targeting specific pathways.

Analytical Chemistry

This chemical is employed in analytical methods for detecting and quantifying other compounds, providing reliable data for quality control across various industries.

Data Table: Analytical Applications

Application AreaMethod UsedBenefits
Quality ControlHPLCHigh precision analysis
Environmental MonitoringSpectroscopyDetects trace levels

Comparison with Similar Compounds

Insights :

  • The target compound’s melting point is comparable to its methoxy analog but lower than derivatives with additional methyl groups (e.g., CAS 288251-63-8) due to reduced crystallinity .
  • Ortho-fluorine substitution (CAS 618092-40-3) may hinder solubility by increasing hydrophobicity .

Preparation Methods

Synthesis via α,β-Unsaturated Ketone and Methylhydrazine Condensation

One common laboratory and industrial approach involves the reaction of an α,β-unsaturated ketone bearing a 4-fluorophenyl substituent with methylhydrazine to form the pyrazole ring. This is followed by oxidation or hydrolysis to yield the carboxylic acid at the 4-position of the pyrazole ring.

  • Step 1: Preparation of α,β-unsaturated ketone intermediate
    This intermediate can be synthesized by Claisen condensation or related carbonyl condensation reactions starting from ethyl fluoroacetate derivatives and appropriate ketones.

  • Step 2: Condensation with methylhydrazine
    The α,β-unsaturated ketone is reacted with methylhydrazine in aqueous or alcoholic media at low temperatures (often between -20 °C and room temperature) to form the pyrazole ring via cyclization.

  • Step 3: Oxidation/Hydrolysis
    The resulting pyrazole intermediate is oxidized under alkaline conditions and then acidified to yield the carboxylic acid. Common oxidizing agents include potassium permanganate or hydrogen peroxide, but industrial methods often use milder conditions to improve safety and yield.

  • Step 4: Purification
    The crude product is acidified to pH 1-2, cooled to 10-15 °C, and filtered. Recrystallization is typically performed from aqueous alcohol mixtures (methanol, ethanol, or isopropanol with water in 35-65% proportions) to obtain high-purity 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.

Preparation via Fluoroacetyl Halide Derivatives and Dimethylaminomethylene Intermediates

Another advanced method involves the use of fluoroacetyl halide derivatives condensed with dimethylamino vinyl methyl ketone to form a dimethylaminomethylene diketone intermediate. This intermediate undergoes cyclization with methylhydrazine to form a 4-acetylpyrazole derivative, which is then oxidized to the carboxylic acid.

  • Step 1: Formation of dimethylaminomethylene diketone
    Fluoroacetyl halide derivatives react with dimethylamino vinyl methyl ketone under controlled conditions to yield the intermediate.

  • Step 2: Cyclization with methylhydrazine
    The diketone intermediate is reacted with methylhydrazine at low temperature (-25 °C to -20 °C) to form the pyrazole ring.

  • Step 3: Oxidation and acidification
    The acetyl group is oxidized under alkaline conditions, followed by acidification to yield the carboxylic acid.

  • Step 4: Isolation and purification
    The product is isolated by filtration and recrystallized to achieve high purity and yield (up to 95-96%).

This method is noted for its short reaction route, low raw material cost, high atom economy, and suitability for industrial production with low environmental impact.

Reaction Conditions and Yields

Step Conditions Yield (%) Notes
Claisen condensation Room temp, organic solvent >90 Produces α,β-unsaturated ketone intermediate
Condensation with methylhydrazine -25 °C to room temp, aqueous/alcoholic media 90-96 Low temperature favors selectivity
Oxidation Alkaline medium, mild oxidants 85-95 Controlled to avoid over-oxidation
Acidification and recrystallization pH 1-2, 10-15 °C, alcohol-water solvent 75-96 Purification step, critical for product quality

Analytical and Quality Control

  • Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., Bruker 400M) is used to confirm the structure and purity.
  • High-Performance Liquid Chromatography (HPLC) ensures purity levels above 99%.
  • Gas Chromatography (GC) is employed to monitor intermediate purity (>95%).
  • Recrystallization solvents and conditions are optimized to maximize yield and purity.

Summary of Advantages of Current Methods

This comprehensive analysis of preparation methods for this compound integrates data from patent literature and chemical synthesis research, providing a professional and authoritative resource for researchers and industrial chemists. The methods described are validated by analytical data and optimized for industrial application.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate, followed by cyclization with 4-fluorophenylhydrazine. Subsequent hydrolysis of the ester group under basic conditions (e.g., NaOH/EtOH) yields the carboxylic acid derivative . Optimization of reaction conditions (e.g., temperature, solvent polarity) can improve yields. For example, using toluene as a solvent at reflux (110–120°C) enhances cyclization efficiency. Purification via recrystallization or column chromatography is critical to isolate the product with >95% purity.

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • FTIR : Confirms carboxylic acid (–COOH, ~2500–3300 cm⁻¹) and pyrazole ring (C=N stretch, ~1500–1600 cm⁻¹) functional groups .
  • NMR : ¹H NMR (DMSO-d₆) shows distinct signals for the 4-fluorophenyl group (δ 7.2–7.8 ppm, multiplet) and methyl protons (δ 2.3–2.5 ppm, singlet). ¹³C NMR confirms the carbonyl carbon (δ ~165–170 ppm) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., O–H···N motifs), critical for understanding solid-state stability .

Q. How can researchers validate the purity of synthesized batches?

Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity. Melting point analysis (e.g., mp ~212–213°C for analogs) and elemental analysis (C, H, N within ±0.3% of theoretical values) provide additional validation .

Advanced Research Questions

Q. How can discrepancies in X-ray crystallographic data during refinement be resolved?

Discrepancies in thermal parameters or occupancy ratios may arise from disordered solvent molecules or twinning. Use the SHELX suite (e.g., SHELXL for refinement) to apply restraints/constraints and validate models with R-factor convergence (<0.08). Tools like PLATON (ADDSYM) detect missed symmetry elements, while TWINLAWS in SHELXL identifies twin domains . For example, a study on a related pyrazole derivative required TWINLAWS with a twin fraction of 0.25 to resolve intensity overlaps .

Q. What computational approaches predict the compound’s reactivity and intermolecular interactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic properties:

  • HOMO-LUMO gaps (~4.5 eV) indicate charge-transfer potential.
  • Molecular electrostatic potential (MEP) maps highlight nucleophilic/electrophilic sites (e.g., carboxylic acid as a H-bond donor) .
    Compare computational results with experimental XRD bond lengths (e.g., C=O: 1.21 Å calc. vs. 1.23 Å expt.) to validate models .

Q. How to design structure-activity relationship (SAR) studies for pharmacological applications?

  • Derivatization : Synthesize esters (e.g., ethyl ester for improved lipophilicity) or amides (e.g., coupling with amines via EDC/HOBt) to modulate bioavailability .
  • Bioassays : Test derivatives in enzyme inhibition assays (e.g., COX-2) or antimicrobial screens (MIC against S. aureus). Correlate substituent effects (e.g., electron-withdrawing –F group) with activity trends .

Q. What strategies address low solubility in aqueous media during biological testing?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
  • Salt formation : React with sodium bicarbonate to generate water-soluble carboxylate salts.
  • Microwave-assisted synthesis : Enhances crystallinity and reduces amorphous content, improving dissolution rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

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